molecular formula C48H66N2O4 B601963 Fesoterodine Related Impurity 8 (Fesoterodine Impurity P) CAS No. 1380491-71-3

Fesoterodine Related Impurity 8 (Fesoterodine Impurity P)

Cat. No.: B601963
CAS No.: 1380491-71-3
M. Wt: 735.07
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Preparation Methods

The preparation of Fesoterodine Related Impurity 8 involves the synthesis of fesoterodine fumarate and the subsequent identification and isolation of impurities formed during the process. The impurity can be isolated using preparative high-performance liquid chromatography (HPLC) methods. The chromatographic separation is typically achieved using a C18 column with a mobile phase consisting of trifluoroacetic acid in water and methanol in gradient elution mode .

Chemical Reactions Analysis

Fesoterodine Related Impurity 8 undergoes various chemical reactions, including:

    Oxidation: The impurity can be subjected to oxidative degradation using hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can occur under acidic or basic conditions, leading to the formation of different degradation products.

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and hydrogen peroxide. The major products formed from these reactions are typically identified and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

Fesoterodine Related Impurity 8 is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of fesoterodine fumarate. The impurity is analyzed to understand its formation, stability, and potential impact on the drug’s therapeutic properties. Research applications include:

Mechanism of Action

As an impurity, Fesoterodine Related Impurity 8 does not have a direct mechanism of action. its presence can affect the overall pharmacological profile of fesoterodine fumarate. The active metabolite of fesoterodine, 5-hydroxymethyl tolterodine, acts as a competitive antagonist at muscarinic receptors, inhibiting bladder contractions and increasing urinary bladder capacity .

Comparison with Similar Compounds

Fesoterodine Related Impurity 8 can be compared with other process-related impurities found in fesoterodine fumarate, such as:

    Impurity 1: A degradation product formed under acidic conditions.

    Impurity 2: A by-product of the synthetic process.

    Impurity 3: An oxidation product formed during stability studies.

Fesoterodine Related Impurity 8 is unique in its specific formation pathway and its relative retention time during chromatographic analysis. The identification and characterization of such impurities are crucial for ensuring the safety and efficacy of the pharmaceutical product .

Properties

CAS No.

1380491-71-3

Molecular Formula

C48H66N2O4

Molecular Weight

735.07

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether; 

Origin of Product

United States

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